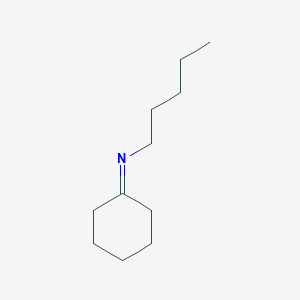

1-Pentanamine, N-cyclohexylidene-

Description

1-Pentanamine (CAS 110-58-7), also known as pentylamine, is a primary aliphatic amine with the molecular formula C₅H₁₃N and a molecular weight of 87.16 g/mol . It is a colorless liquid with a boiling point range of 104–118°C, depending on purity and measurement conditions. The compound is naturally occurring in plants, such as coconut leaves, where it has been detected in trace amounts (0.11% in healthy groups) .

The derivative 1-Pentanamine, N-cyclohexylidene-, hypothetically refers to a Schiff base formed by condensing 1-pentanamine with cyclohexanone, resulting in an imine (-C=N-) linkage. Such compounds are typically characterized by their stability, reactivity, and applications in coordination chemistry or pharmaceuticals. The following comparison focuses on structurally related N-substituted 1-pentanamine derivatives documented in the literature.

Properties

CAS No. |

115922-04-8 |

|---|---|

Molecular Formula |

C11H21N |

Molecular Weight |

167.29 g/mol |

IUPAC Name |

N-pentylcyclohexanimine |

InChI |

InChI=1S/C11H21N/c1-2-3-7-10-12-11-8-5-4-6-9-11/h2-10H2,1H3 |

InChI Key |

AUCHSUGOKZVITH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN=C1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

- Nucleophilic Attack : The amine group of 1-pentanamine attacks the electrophilic carbonyl carbon of cyclohexanone, forming a tetrahedral hemiaminal intermediate.

- Dehydration : Acid catalysis (e.g., acetic acid) facilitates the elimination of water, yielding the imine product.

The equilibrium-driven nature of this reaction necessitates water removal to favor product formation.

Optimization of Reaction Conditions

Key parameters influencing yield and reaction rate include:

Molecular sieves or azeotropic distillation (e.g., Dean-Stark apparatus) are employed to remove water, shifting the equilibrium toward imine formation.

Purification and Characterization

Crude products are typically purified via:

- Vacuum Distillation : Isolates the Schiff base from unreacted starting materials (boiling point: ~250°C at 760 mmHg).

- Recrystallization : Ethanol/water mixtures yield crystalline products suitable for spectroscopic analysis.

Characterization relies on:

- FTIR : A strong C=N stretch at ~1600–1650 cm⁻¹ confirms imine formation.

- ¹H NMR : The azomethine proton (-CH=N-) appears as a singlet at δ 8.2–8.6 ppm.

Template-Assisted Synthesis

Metal-templated methods enhance reaction efficiency by pre-organizing reactants. For example, palladium(II) or copper(II) ions coordinate with 1-pentanamine and cyclohexanone, lowering the activation energy for condensation.

Procedure

- Coordination : 1-Pentanamine and cyclohexanone are added to a methanolic solution of PdCl₂.

- Condensation : Refluxing for 6–8 hours forms a metal-Schiff base complex.

- Demetallation : Treatment with EDTA liberates the free ligand, yielding 1-pentanamine, N-cyclohexylidene-.

Advantages :

- Higher yields (85–90%) compared to non-templated methods.

- Reduced side products due to steric guidance by the metal template.

Alternative Synthetic Approaches

Solvent-Free Mechanochemical Synthesis

Grinding 1-pentanamine and cyclohexanone in a ball mill with silica gel as a catalyst achieves 70% yield in 2 hours. This green chemistry approach eliminates solvent waste and reduces energy input.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) accelerates the reaction to 30 minutes with 80% yield. Polar intermediates absorb microwave energy, enhancing reaction kinetics.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Time | Cost | Scalability |

|---|---|---|---|---|

| Acid-Catalyzed | 75 | 4–6 hours | Low | High |

| Template-Assisted | 85–90 | 6–8 hours | Moderate | Moderate |

| Mechanochemical | 70 | 2 hours | Low | High |

| Microwave | 80 | 0.5 hours | High | Limited |

The acid-catalyzed method remains the most scalable and cost-effective, while template-assisted synthesis offers superior yields for specialized applications.

Applications and Derivatives

1-Pentanamine, N-cyclohexylidene- serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

1-Pentanamine, N-cyclohexylidene- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can yield secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

1-Pentanamine, N-cyclohexylidene- has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be utilized in the study of enzyme-substrate interactions and as a ligand in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Pentanamine, N-cyclohexylidene- involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare key N-substituted 1-pentanamine derivatives, emphasizing molecular properties, regulatory guidelines, and applications:

Table 1: Comparative Analysis of N-Substituted 1-Pentanamine Derivatives

Key Findings:

N-pentyl substitution increases molecular weight significantly (157.30 g/mol) and introduces hazardous material classifications, requiring specialized handling . Schiff base derivatives (e.g., N-(phenylmethylene)-) exhibit enhanced stability and are used in metal coordination chemistry .

Thermodynamic Properties :

- The N-pentyl derivative shows a vapor pressure increase from 1.33 kPa at 362.92 K to 202.63 kPa at 502.45 K , indicating high volatility at elevated temperatures .

- The N-ethyl derivative has a higher estimated boiling point (135.56°C ) compared to the parent compound, reflecting increased hydrophobicity .

The N-pentyl derivative is classified under DOT Hazard Class 8 (corrosive), requiring specific packaging and labeling .

Natural and Industrial Occurrence :

- Unsubstituted 1-pentanamine occurs naturally in plant volatiles, while N-nitro derivatives are detected in fruit spirits, suggesting formation during fermentation or processing .

Q & A

Q. What synthetic routes are recommended for preparing N-cyclohexylidene-1-pentanamine, and how can reaction conditions be optimized?

- Methodological Answer : N-cyclohexylidene-1-pentanamine, a Schiff base derivative, is typically synthesized via condensation of 1-pentanamine with cyclohexanone. Key parameters include:

- Solvent Selection : Polar aprotic solvents (e.g., ethanol, methanol) enhance reaction rates due to improved solubility of reactants .

- Catalysts : Acid catalysts (e.g., acetic acid) or dehydrating agents (e.g., molecular sieves) improve imine formation efficiency .

- Temperature Control : Thermodynamic data for 1-pentanamine derivatives (e.g., heat capacity = 31.018 J/mol·K at 298 K) suggest optimal reaction temperatures between 50–80°C to balance kinetics and side reactions .

Optimization strategies include Design of Experiments (DoE) to assess molar ratios, solvent polarity, and catalyst loading.

Q. Which analytical techniques are most effective for characterizing N-cyclohexylidene-1-pentanamine?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm the imine bond (C=N) at ~160–165 ppm and alkyl chain integration .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) identifies molecular ion peaks (e.g., m/z 187 for C10H21NO2 derivatives) and fragmentation patterns .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, using C18 columns and acetonitrile/water gradients .

Q. What safety protocols are critical for handling N-cyclohexylidene-1-pentanamine in laboratories?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, as amine derivatives may release volatile byproducts .

- Waste Disposal : Follow EPA guidelines (40 CFR §721.10335) for neutralizing and disposing of amine-containing waste via approved hazardous waste contractors .

Advanced Research Questions

Q. How can computational methods predict the stability and reactivity of N-cyclohexylidene-1-pentanamine under varying conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C=N bond to assess hydrolytic stability at different pH levels. Structural data from InChI strings (e.g., "PhCH=N(CH2)4Me") inform molecular geometry inputs .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. ethanol) to predict aggregation behavior or solubility changes .

- Validation : Cross-reference computational results with experimental NMR and IR data to refine force field parameters .

Q. What strategies resolve contradictions in reported thermodynamic properties of N-cyclohexylidene-1-pentanamine derivatives?

- Methodological Answer :

- Data Triangulation : Compare vapor-liquid equilibrium (VLE) data from multiple sources (e.g., NIST vs. academic studies) to identify systematic errors .

- Replication Studies : Reproduce synthesis and characterization protocols under controlled conditions (e.g., 1-Pentanamine’s heat capacity = 31.018 J/mol·K at 298 K) to validate outliers .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess variability in reported melting points or solubility across studies .

Q. How does the electronic structure of N-cyclohexylidene-1-pentanamine influence its nucleophilic reactivity?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict sites for nucleophilic attack. For example, electron-withdrawing cyclohexylidene groups reduce amine basicity, altering reaction pathways .

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to study rate-determining steps in nucleophilic substitutions .

- Spectroscopic Probes : In situ FT-IR monitors intermediate formation (e.g., enamine tautomers) during reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.